Diisophorone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6244-16-2 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4g/mol |
IUPAC Name |
1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-3-one |
InChI |
InChI=1S/C18H28O2/c1-15(2)6-12-7-17(5)9-16(3,4)10-18(20,11-17)14(12)13(19)8-15/h20H,6-11H2,1-5H3 |
InChI Key |
IJDSUFQMYUARCQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)O)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)O)C |
Synonyms |
diisophorone isophorone |
Origin of Product |
United States |
Synthetic Methodologies for Diisophorone and Its Structural Analogues
Dimerization Processes of Isophorone (B1672270)
The most extensively studied route to diisophorone involves the dimerization of isophorone itself, typically through photochemical means.
Mechanistic Studies of Isophorone Self-Condensation Leading to Dimer Formation
Isophorone, an α,β-unsaturated cyclic ketone, can undergo a [2+2] photocycloaddition reaction when exposed to ultraviolet (UV) irradiation wikipedia.org. This process involves the interaction of two isophorone molecules, facilitated by light energy, to form a cyclobutane (B1203170) ring system, resulting in the this compound dimer. The reaction mechanism involves the excitation of one isophorone molecule to a reactive state, which then undergoes cycloaddition with a second ground-state isophorone molecule .
This photochemical dimerization is known to produce three distinct isomeric dimers:
cis-syn-cis isomer
Head-to-Tail (HT) isomer
Head-to-Head (HH) isomer
The relative proportions of these isomers are significantly influenced by the reaction conditions, particularly the solvent used wikipedia.org.
While photochemical dimerization is the primary route, isophorone can also undergo self-condensation under certain thermal or catalytic conditions, often as an undesirable side reaction. For instance, in the synthesis of isophorone nitrile, basic conditions can promote the dimerization of isophorone, leading to this compound and its derivatives as byproducts google.comgoogle.com. The specific mechanisms for thermal dimerization under basic catalysis would likely involve aldol-type condensations and subsequent cyclizations, similar to the initial steps in isophorone formation from acetone (B3395972), but occurring between two isophorone molecules.
Catalytic Systems and Their Influence on this compound Yield and Selectivity
The primary "catalytic" system for the direct synthesis of this compound is UV irradiation. The selectivity of this photochemical dimerization, in terms of the distribution of the three isomeric dimers, is highly dependent on the reaction medium.
Photochemical Dimerization: Research has demonstrated that the photodimerization process exhibits remarkable efficiency, with conversion rates approaching completion under optimized conditions, particularly in aqueous solutions . The selectivity towards specific isomers is strongly influenced by solvent properties.
Solvent Polarity: The polarity of the solvent plays a crucial role in determining the ratio of Head-to-Head (HH) to Head-to-Tail (HT) photodimers. Studies indicate that increasing the polarity of the medium favors the formation of HH photodimers over HT photodimers wikipedia.org. While specific quantitative yield data for each isomer across a wide range of catalysts and conditions is not extensively detailed in the provided sources, the trend of selectivity based on solvent polarity is a key finding. For example, aqueous solutions have been noted for high efficiency .
Minimizing this compound as a Byproduct: In other synthetic contexts, such as the preparation of isophorone nitrile, efforts are made to minimize this compound formation. Catalytic systems employed for these processes, like lithium hydroxide (B78521) or quaternary ammonium (B1175870)/phosphonium cyanides, are optimized to suppress isophorone dimerization google.comgoogle.com. For instance, solid lithium hydroxide monohydrate has been observed to cause less this compound formation compared to lithium hydroxide dissolved in methanol (B129727) google.com. The presence of specific cyanide concentrations is critical to prevent dimerization google.comgoogle.com.
Table 1: Influence of Solvent Polarity on Isophorone Photodimerization Selectivity
| Solvent Type | Polarity Influence | Favored Isomer | Notes |
| Aqueous solutions | High polarity | HH | High efficiency reported; conversion approaching completion |
| Less polar media | Lower polarity | HT | HH formation is disfavored compared to more polar media wikipedia.org |
| Various solvents | Differential effects | Varies | Solvent reorganization effects dominate stereoselectivity |
Multi-Step Organic Synthesis of this compound Core Structures
Beyond direct dimerization, multi-step organic syntheses can also be employed to construct this compound core structures or related complex molecules. One described approach involves the use of diazomethane (B1218177) and α,β-diketone activation . This method contrasts with the simpler acetone condensation route used for isophorone production.
Furthermore, complex rearrangements of related tricyclic structures can lead to bicyclic systems that share structural motifs with this compound derivatives. For example, a study detailed the conversion of an epoxydiketone (a tricyclo[7.3.1.02,7]tridecane derivative) into a keto acid of the bicyclo[4.2.1]nonane-7-spiro-2'-(tetrahydrofuran) ring system. This transformation involved epoxide ring scission, Baeyer-Villiger oxidation, recyclization, and a pinacol (B44631) rearrangement, highlighting intricate multi-stage processes that can yield complex cyclic structures rsc.org. While not a direct synthesis of the common this compound dimer, these methods illustrate sophisticated approaches to constructing related complex molecular architectures.
Stereoselective Synthetic Approaches to this compound
The synthesis of this compound offers opportunities for stereochemical control, primarily through the photochemical dimerization route. The ability to influence the formation of specific stereoisomers by controlling reaction conditions is a key aspect of these approaches.
The photochemical [2+2] cycloaddition of isophorone allows for the generation of three distinct diastereomeric dimers: cis-syn-cis, Head-to-Tail (HT), and Head-to-Head (HH) wikipedia.org. Research has focused on understanding how to selectively produce one isomer over others.
Influence of Solvent Polarity: As noted, solvent polarity is a critical factor in achieving stereoselectivity. Increasing solvent polarity favors the formation of the Head-to-Head (HH) isomer, while less polar media tend to yield more of the Head-to-Tail (HT) isomer wikipedia.org. This tunability allows chemists to direct the reaction towards specific stereochemical outcomes. For instance, studies in aqueous solutions have shown high efficiency and specific isomer distributions .
The understanding of these stereochemical factors in this compound formation has implications for developing broader stereoselective synthetic methodologies, providing insights into how reaction environments can control molecular transformations .
Chemical Transformations and Derivatization of Diisophorone
Hydroxylation and Epoxidation Reactions
The introduction of oxygen-containing functional groups, such as hydroxyl and epoxide moieties, represents a significant class of reactions for Diisophorone.
The epoxidation of this compound derivatives has been investigated, leading to the formation of epoxydi-isophorane systems. Specifically, the compound 2,7-epoxy-1-hydroxydi-isophoran-3-one, an epoxide derivative, can be formed. Subsequent cleavage of this epoxide ring by perchloric acid yields 1,4-dihydroxydi-isophor-2(7)-en-3-one rsc.orglookchem.com. This transformation involves the opening of the epoxide ring, typically leading to the formation of vicinal diols. The reaction pathway with perchloric acid highlights the susceptibility of the epoxide to acid-catalyzed ring opening.
Table 3.1.1: Epoxide Cleavage of this compound Derivatives
| Starting Material | Reagent | Product | Reaction Type | Citation |
| 2,7-epoxy-1-hydroxydi-isophoran-3-one | Perchloric acid | 1,4-dihydroxydi-isophor-2(7)-en-3-one | Epoxide Cleavage | rsc.orglookchem.com |
Microbial biotransformation studies have revealed the formation of hydroxylated this compound derivatives, such as 8α-hydroxythis compound, 10-hydroxythis compound, and 17-hydroxythis compound, when incubated with Aspergillus niger researchgate.net. Similarly, Cephalosporium aphidicola and Neurospora crassa have been shown to produce 8β-hydroxythis compound researchgate.net. These findings indicate that specific positions on the this compound skeleton can be regioselectively hydroxylated through enzymatic processes. However, detailed synthetic strategies for regioselective hydroxylation using chemical reagents are less extensively documented in the provided search results.
Reduction and Hydrogenation Pathways of this compound Derivatives
The reduction of functional groups within this compound derivatives, particularly the alkene and ketone moieties, can be achieved through various hydrogenation and reduction methods.
Hydrogenation of this compound derivatives, such as di-isophor-2(7)-ene-1,4-diol, produces saturated diols rsc.orgresearchgate.net. Furthermore, the ketone functionalities can be reduced. For instance, reduction of the 1,4-dihydroxy-3-one derivative with lithium aluminum hydride or sodium borohydride (B1222165) yields stereoisomeric di-isophor-2(7)-ene-1,3,4-triols rsc.orgresearchgate.net. Zinc in acetic acid can also be employed for reduction, regenerating the parent 1-hydroxydi-isophor-2(7)-en-3-one from certain derivatives rsc.orgresearchgate.net.
Table 3.2: Reduction and Hydrogenation Pathways of this compound Derivatives
| Starting Material | Reagent | Product | Reaction Type | Citation |
| Di-isophor-2(7)-ene-1,4-diol | Hydrogenation (e.g., catalytic) | Saturated diol derivatives | Hydrogenation | rsc.orgresearchgate.net |
| 1,4-dihydroxy-3-one derivative | LiAlH₄ or NaBH₄ | Stereoisomeric di-isophor-2(7)-ene-1,3,4-triols | Reduction | rsc.orgresearchgate.net |
| 2,7-epoxy-1-hydroxydi-isophorane-3,4-dione | Zn in DMF | 1,4-dihydroxydi-isophor-2(7)-en-3-one | Reduction | rsc.org |
| 1-hydroxydi-isophor-2(7)-en-3-one derivative | Zn in acetic acid | 1-hydroxydi-isophor-2(7)-en-3-one | Reduction | rsc.orgresearchgate.net |
Skeletal Rearrangements and Ring Transformations
This compound's complex tricyclic structure is prone to skeletal rearrangements and ring transformations under specific chemical conditions.
A notable skeletal rearrangement involves the conversion of a tricyclo[7.3.1.02,7]tridecane system to a bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) ring system. This transformation occurs when 3,4-dioxo-2,7-epoxydiisophoran-1-ol is treated with hydrogen peroxide in acidic media rsc.orgrsc.org. The process involves a cascade of reactions including a Baeyer–Villiger oxidation, a recyclization, and a pinacol (B44631) rearrangement, leading to a significant alteration of the carbon framework rsc.orgrsc.org.
Table 3.3.2: this compound Derivatives Undergoing Pinacol Rearrangement
| Starting Material | Reagents/Conditions | Product | Type of Rearrangement | Citation |
| 3,4-dioxo-2,7-epoxydiisophoran-1-ol | Hydrogen peroxide in acidic media (e.g., Baeyer-Villiger, recyclization) | Bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) ring system (via pinacol rearrangement) | Skeletal Rearrangement | rsc.orgrsc.org |
Compound List
this compound
2,7-epoxy-1-hydroxydi-isophoran-3-one
1,4-dihydroxydi-isophor-2(7)-en-3-one
8α-hydroxythis compound
10-hydroxythis compound
17-hydroxythis compound
8β-hydroxythis compound
Di-isophor-2(7)-ene-1,4-diol
Di-isophor-2(7)-ene-1,3,4-triols
3,4-dioxo-2,7-epoxydiisophoran-1-ol
Bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) ring system
Ring Contraction via Favorskii Reaction
The Favorskii reaction is a well-established organic transformation that involves the base-induced rearrangement of α-halo ketones to carboxylic acid derivatives, often resulting in ring contraction when applied to cyclic systems wikipedia.orgnrochemistry.com. In the context of this compound chemistry, specific precursors can undergo this reaction to yield smaller ring systems. Research has shown that the action of strong alkalis or alkoxides on certain halogenated this compound derivatives, such as 4,8-dibromo-1-carboxydiisophor-2(7)-en-3-one, can lead to ring contraction products. These reactions typically proceed via a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile, ultimately forming a carboxylic acid derivative researchgate.net. This process effectively reduces the size of the ring system. For instance, a study reported the conversion of a dibrominated carboxythis compound precursor into derivatives of tricyclo[6.3.1.02,6]dodecane through a Favorskii-type ring contraction researchgate.net.
Halogenation Chemistry: Synthesis of Substituted Diisophorones
Halogenation reactions are crucial for introducing halogen atoms onto the this compound scaffold, creating a diverse range of substituted derivatives. These reactions can occur at various positions on the molecule, including addition to double bonds or substitution at alpha-carbons to carbonyl groups. For example, studies have explored the synthesis of dibromodiisophorones and related halogenated compounds, indicating that this compound can be functionalized with halogens to create new synthetic intermediates acs.orgacs.orgcapes.gov.br. Specific methods for halogenation may involve reagents like molecular bromine or chlorine, or more specialized halogenating agents, depending on the desired regioselectivity and the specific functional groups targeted on the this compound structure capes.gov.brorganic-chemistry.org. These halogenated diisophorones can then serve as precursors for further chemical modifications.
Other Functional Group Interconversions on the this compound Scaffold
Beyond ring contraction and halogenation, the this compound structure can undergo a variety of other functional group interconversions. These transformations leverage the inherent reactivity of the ketone, hydroxyl (if present in derivatives), and alkene functionalities within the molecule. For example, microbial biotransformation studies have shown that fungi like Aspergillus niger can hydroxylate this compound at different sites, producing hydroxylated derivatives researchgate.net. Other studies have explored reactions such as reduction of carbonyl groups or double bonds, oxidation, and Grignard reactions on related bicyclic systems derived from this compound, demonstrating the versatility of the scaffold for various chemical modifications rsc.orgrsc.org. For instance, Baeyer-Villiger oxidation followed by a pinacol rearrangement has been reported to transform a this compound derivative into a bicyclo[4.2.1]nonane-7-spiro-2'-(tetrahydrofuran) ring system rsc.org. These diverse reactions highlight the potential for synthesizing complex molecules from the this compound framework.
Mechanistic Organic Chemistry of Diisophorone Reactions
Investigation of Reaction Networks and Intermediates
Diisophorone is primarily recognized as a product of the photochemical dimerization of isophorone (B1672270), an α,β-unsaturated cyclic ketone. This process is a classic example of a photochemical [2+2] cycloaddition reaction . The reaction network begins with the excitation of isophorone molecules by ultraviolet irradiation, leading to the formation of reactive singlet or triplet excited states. These excited states then undergo intermolecular cycloaddition, resulting in the dimeric structure of this compound .
Beyond photochemical synthesis, this compound formation can also occur as an undesirable side reaction under basic conditions, often alongside polymerization processes, particularly when hydrocyanic acid (HCN) is involved in related syntheses google.com. The mechanistic pathway for basic dimerization is typically rooted in the enolate chemistry of isophorone, though it is less controlled and prone to further polymerization compared to the photochemical route google.com.
Unraveling Stereochemical Control in this compound Synthesis and Transformations
The synthesis of this compound via photochemical dimerization offers a key area for studying stereochemical control. The specific stereochemical outcome of this cycloaddition is critically dependent on the relative orientations of the two isophorone molecules as they approach each other in the excited state, as well as the nature and stability of the pre-reactive complex formed . Factors such as solvent polarity and crystal packing (in solid-state reactions) can significantly influence the diastereoselectivity of the dimerization, leading to different isomeric forms of this compound .
Furthermore, this compound derivatives can undergo various transformations that highlight stereochemical considerations. For instance, a specific derivative, 3,4-dioxo-2,7-epoxydiisophoran-1-ol, can be converted into a keto acid of a bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) ring system through a sequence involving Baeyer-Villiger oxidation, recyclization, and a pinacol (B44631) rearrangement rsc.orgrsc.org. These rearrangements inherently involve changes in molecular geometry and can lead to the formation of new stereocenters, requiring careful analysis of stereochemical outcomes. Similarly, the application of the Favorskii reaction to this compound derivatives can result in ring contraction and the formation of complex structures where stereochemistry plays a crucial role in defining the final product researchgate.netresearchgate.net.
Theoretical Approaches to Reaction Mechanism Elucidation
Theoretical and computational chemistry play a vital role in understanding the complex reaction mechanisms involving this compound and its precursors. Studies investigating photochemical reactions, such as the dimerization of isophorone, often employ theoretical methods to model excited states, transition states, and reaction pathways upenn.edu. Techniques like Density Functional Theory (DFT) and other quantum chemical calculations are instrumental in predicting energy barriers, identifying potential intermediates, and rationalizing observed stereochemical preferences st-andrews.ac.ukkupdf.netresearchgate.net.
For instance, understanding the factors that govern the relative orientations of isophorone molecules during photochemical dimerization can be aided by theoretical modeling of van der Waals complexes and excimer formation . Kinetic isotope effect (KIE) studies, often coupled with theoretical calculations, can provide crucial information about the rate-determining steps and the nature of bond-breaking and bond-forming processes in a reaction mechanism upenn.edu. While specific computational studies directly detailing this compound's mechanistic pathways are not extensively detailed in the provided snippets, the broader context of research in related chemical transformations highlights the importance of these theoretical approaches for mechanism elucidation upenn.edust-andrews.ac.ukkupdf.netresearchgate.netst-andrews.ac.uk. These methods allow researchers to probe reaction dynamics at a molecular level, complementing experimental observations and providing a deeper understanding of the chemical transformations.
Spectroscopic and Advanced Analytical Characterization of Diisophorone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the detailed structural analysis of diisophorone frameworks, enabling the precise assignment of carbon and proton signals, the determination of atom connectivity, and the assessment of the molecule's three-dimensional conformation and chirality.
Carbon-13 NMR Chemical Shift Assignments in this compound Frameworks
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of this compound and its derivatives. The chemical shifts of the carbon atoms provide a detailed map of the molecule's structure. For instance, in derivatives of this compound, the carbonyl carbons of ketone and lactone groups exhibit characteristic downfield shifts. Specifically, the 5-oxo-carbon signal appears around δ 210, which is consistent with the chemical shift of a cycloheptanone (B156872) carbonyl group. rsc.org In contrast, the γ-lactone carbonyl carbon resonates near δ 180. rsc.org
The central spiro-carbon atom is another key diagnostic marker, with its signal appearing consistently around δ 93. rsc.org Quaternary carbons, methylene (B1212753) groups, and methyl groups all have distinct chemical shift ranges that aid in their assignment. For example, methylene group signals often appear in closely spaced groups, and their specific assignments can be determined through analysis of their structural environment and by comparison with related compounds. rsc.org The chemical shifts are sensitive to substituent effects; for instance, the introduction of a hydroxyl or bromo group can cause predictable upfield or downfield shifts in the signals of adjacent carbons. rsc.orgacs.org
Detailed assignments for this compound derivatives are often achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, which provide unequivocal evidence for the carbon framework. rsc.orgacs.orgacs.org
Below is a table summarizing representative ¹³C NMR chemical shifts for a this compound derivative, specifically a bicyclo[4.2.1]nonane-7-spiro-2'-(tetrahydrofuran) derivative formed from a rearrangement of a this compound compound. rsc.org
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C-5 | ~210 | s |
| C-lactone | ~180 | s |
| C-spiro | ~93 | s |
| C-2, C-8 | Varies, closely spaced | t |
| C-3', C-9 | ~42 | t |
| C-4 | Varies | t |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. Multiplicity is determined by DEPT experiments (s = singlet, t = triplet).
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complex structure of this compound and its derivatives. nih.govscribd.com Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to determine the connectivity of protons and carbons within the molecule. nih.govga-online.org
The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) technique has been particularly powerful in providing clear evidence for the carbon connectivities in rearranged this compound frameworks, establishing the presence of the five-membered carbocyclic core and tracing the attachment sites of other rings. rsc.orgrsc.org
Furthermore, Nuclear Overhauser Enhancement Spectroscopy (NOESY) is crucial for conformational analysis. nih.gov By detecting through-space interactions between protons, NOESY experiments provide information about the spatial proximity of different parts of the molecule, which is vital for determining its stereochemistry. nih.govresearchgate.net These techniques have been successfully applied to elucidate the structures of various this compound metabolites, such as hydroxylated derivatives produced through biotransformation. nih.govresearchgate.netresearchgate.net
Application of Specific Rotation for Chirality Assessment
The inherent chirality of many this compound derivatives necessitates methods for assessing their stereochemistry. Specific rotation, a measure of a compound's ability to rotate the plane of polarized light, is a fundamental technique used for this purpose. The sign and magnitude of the specific rotation ([α]D) are characteristic of a particular enantiomer. For example, the biotransformation of racemic this compound can lead to the formation of chiral products like 8β-hydroxythis compound, whose structure and stereochemistry are confirmed in part by its specific rotation value. researchgate.net This technique is often used in conjunction with spectroscopic methods to provide a complete picture of the molecule's three-dimensional structure. acs.orgresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Fragmentation Patterns and Structural Information from Electron-Impact Mass Spectrometry
Electron-Impact Mass Spectrometry (EI-MS) is a classic technique used to analyze the structure of organic compounds. shimadzu.com In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. shimadzu.comyoutube.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a unique fingerprint of the compound. rsc.org
The fragmentation patterns observed in the EI-MS of this compound derivatives provide valuable structural information. rsc.org The way the molecule breaks apart can reveal the presence of specific functional groups and the nature of the carbon skeleton. upenn.edu For instance, the loss of small, stable neutral molecules like water or carbon monoxide is often observed. The analysis of these fragmentation pathways, often in conjunction with NMR data, is crucial for the structural elucidation of new this compound-related compounds. researchgate.net
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Metabolite Profiling
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is a highly sensitive and selective technique used for the analysis of complex mixtures, making it ideal for metabolite profiling. nih.govresearchgate.net This method combines the separation power of liquid chromatography with the precise mass analysis of high-resolution mass spectrometry. nih.gov
In the context of this compound, HR-LC-MS is employed to identify and quantify metabolites produced from biotransformation studies. nih.govacs.org For example, the incubation of this compound with fungi can produce a variety of hydroxylated and other modified derivatives. nih.gov HR-LC-MS allows for the detection of these metabolites, often present in low concentrations, within the complex biological matrix. ms-editions.cl The high mass accuracy of HR-MS enables the determination of the elemental composition of the metabolites, further aiding in their identification. nih.gov
The use of techniques like Orbitrap HR-LC-MS provides very high resolution and mass accuracy, which is essential for distinguishing between compounds with very similar masses. nih.gov
Below is a conceptual table illustrating the type of data obtained from an HR-LC-MS analysis for this compound metabolite profiling.
| Retention Time (min) | Precursor Ion (m/z) | Proposed Elemental Formula | Proposed Metabolite |
| 10.5 | 277.2117 | C18H28O2 | This compound |
| 9.8 | 293.2066 | C18H28O3 | Hydroxythis compound |
| 8.7 | 309.2015 | C18H28O4 | Dihydroxythis compound |
Note: The m/z values and retention times are hypothetical and for illustrative purposes only.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in analyzing reaction products and determining the purity of synthesized materials.
The methodology typically involves injecting a sample into a gas chromatograph, where it is vaporized and separated into its individual components based on their differing affinities for a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries.
In the analysis of this compound and its derivatives, specific GC-MS methods have been developed. For instance, a method for detecting isophorone (B1672270) diisocyanate (a related compound) utilizes an HP-5MS capillary column with a defined temperature program to achieve separation. google.com The temperature program starts at 150°C, holds for 2 minutes, then ramps to 200°C at a rate of 5°C/min, and holds for 10 minutes. google.com While specific to the diisocyanate, this provides a framework that can be adapted for this compound analysis. The choice of column is critical, with columns like the HP-5MS (5% Phenyl Methyl Siloxane) or DB-1 being common for this type of analysis. google.comsigmaaldrich.com
Researchers have employed GC-MS to analyze the products of reactions involving this compound. For example, in the biotransformation of this compound by fungi like Aspergillus niger, GC-MS is instrumental in identifying the resulting hydroxylated metabolites. researchgate.nethebmu.edu.cn Similarly, in the synthesis of isophoronediamine from isophorone, GC-MS is used to confirm the structure of intermediates and the final product. researchgate.net The technique's sensitivity allows for the detection of even trace amounts of byproducts or unreacted starting materials, providing a comprehensive profile of the reaction mixture. hebmu.edu.cn
A typical GC-MS analysis of a reaction mixture containing this compound would involve the following steps:
Sample Preparation: Dissolving the sample in a suitable solvent.
Injection: Introducing a small volume of the sample into the GC.
Separation: Utilizing a temperature-programmed capillary column to separate the components.
Detection and Identification: Generating a mass spectrum for each eluting compound and comparing it against a reference library for identification.
The data obtained from GC-MS analysis provides both qualitative (what compounds are present) and quantitative (how much of each compound is present) information, which is essential for optimizing reaction conditions and ensuring product quality.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of molecules, including this compound. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.
The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands that are indicative of their molecular structure. A prominent feature in the IR spectrum of many this compound-related compounds is the intense band corresponding to the carbonyl (C=O) group. For instance, in certain this compound derivatives, the 5-oxo group produces a strong absorption band at approximately 1685 cm⁻¹. rsc.org The presence and position of this band can be used to monitor reactions involving the carbonyl group, as its reduction to a hydroxyl group will cause this peak to disappear and a new broad absorption to appear in the 3500 cm⁻¹ region, characteristic of an O-H stretch. rsc.org
In studies of isophorone, a related compound, the C=O stretching vibration is a key diagnostic peak. nih.gov Furthermore, the C-H stretching vibrations of the methyl and methylene groups are typically observed in the region of 2800-3000 cm⁻¹. researchgate.net For example, in isophorone diisocyanate, sharp peaks around 2940 cm⁻¹ are attributed to C-H stretching. researchgate.net
The application of IR spectroscopy extends to monitoring chemical reactions in real-time. For example, the reaction of isophorone diisocyanate can be followed by observing the disappearance of the strong isocyanate (-NCO) peak around 2233 cm⁻¹ and the appearance of urethane (B1682113) N-H and C=O bands. researchgate.netresearchgate.net This allows for the study of reaction kinetics and mechanisms.
Linear-dichroic IR (IR-LD) spectroscopy, which uses oriented samples, can provide more detailed structural information about this compound derivatives. sigmaaldrich.comsigmaaldrich.com By analyzing the absorption of polarized infrared light, the orientation of specific functional groups within the molecule can be determined.
A summary of key IR absorption bands for this compound and related compounds is presented in the table below.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching | ~1685 | rsc.org |
| Hydroxyl (O-H) | Stretching | ~3500 | rsc.org |
| C-H (in methyl/methylene) | Stretching | 2800-3000 | researchgate.net |
| Isocyanate (-NCO) | Asymmetric Stretching | ~2233 | researchgate.net |
This data is invaluable for routine characterization, quality control, and for studying the chemical transformations of this compound.
X-ray Crystallography for Definitive Structural and Stereochemical Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. youtube.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision, leading to a detailed molecular model. youtube.com
In the study of this compound and its related compounds, X-ray crystallography has been crucial in confirming the structures of various reaction products and intermediates. For example, in the biotransformation of this compound by Aspergillus niger, an X-ray crystallographic study was used to definitively establish the structures of the resulting hydroxylated metabolites, including 8α-hydroxy-diisophorone, 10-hydroxythis compound, and 17-hydroxythis compound. researchgate.netresearchgate.net This level of detail is often unattainable by spectroscopic methods alone, especially when multiple stereoisomers are possible.
Furthermore, X-ray analysis has been used to confirm the structure of rearranged products derived from this compound, such as those with a tricyclo[7.3.1.0'']tridecane skeleton. rsc.org The precise atomic coordinates obtained from X-ray diffraction allow for a detailed understanding of the stereochemical relationships within the molecule.
The data obtained from an X-ray crystallographic analysis includes the unit cell dimensions, space group, and the fractional atomic coordinates for each atom in the asymmetric unit. This information is typically deposited in crystallographic databases and can be used to generate interactive 3D models of the molecule.
Microbial Biotransformation of Diisophorone
Fungal Biocatalysis for Diisophorone Modifications
Fungi possess a broad enzymatic repertoire, making them effective biocatalysts for the modification of complex organic molecules like this compound. Their ability to perform regio- and stereoselective transformations under mild conditions offers an attractive alternative to traditional chemical synthesis.
Hydroxylation by Aspergillus niger
Aspergillus niger has been identified as a potent biocatalyst for the hydroxylation of this compound. Studies have shown that this fungus can introduce hydroxyl groups at specific positions on the this compound molecule. For instance, incubation of this compound with Aspergillus niger has been reported to yield monohydroxylated metabolites, specifically at the 8R, 10, and 17R positions researchgate.net. Further research indicates that A. niger can also produce 8α-hydroxythis compound, 10-hydroxythis compound, and 17-hydroxythis compound researchgate.netresearchgate.net. The yields and specific positions of hydroxylation can vary depending on the strain and experimental conditions. For example, Aspergillus niger ATCC 10549 has been used to biotransform cedramber, yielding hydroxylated derivatives, highlighting its general capability in modifying sesquiterpenoids ogu.edu.tr.
Biotransformation by Cephalosporium aphidicola and Neurospora crassa
Both Cephalosporium aphidicola and Neurospora crassa have demonstrated efficacy in the biotransformation of this compound. Cephalosporium aphidicola was found to convert racemic this compound into 8β-hydroxythis compound with a yield of approximately 10% over a 10-day incubation period at 25°C researchgate.netnih.govresearchgate.net. Similarly, Neurospora crassa also transformed this compound into 8β-hydroxythis compound, but with a higher yield of approximately 20% under the same conditions researchgate.netnih.govresearchgate.netthieme-connect.com. Neurospora crassa is known for its ability to hydroxylate various organic compounds, including steroids and sesquiterpenes, making it a versatile biocatalyst thieme-connect.comnewprairiepress.orgogu.edu.tr. Earlier studies also indicated that Neurospora crassa could convert isophorone (B1672270) into 4a-hydroxy- and 7-hydroxy-isophorone researchgate.netresearchgate.net.
Metabolic Pathways in Botrytis cinerea
Botrytis cinerea has been investigated for its ability to biotransform this compound, often as a detoxification mechanism against the compound's antifungal properties nih.govresearchgate.netrsc.orgacs.orgusp.bragricultforest.ac.me. Studies have shown that B. cinerea can metabolize this compound into several hydroxylated products. Incubation with two strains of B. cinerea yielded one and four biotransformation products, respectively. These products were identified as 8β-hydroxythis compound, 6α-hydroxythis compound, 6β-hydroxythis compound, and 8β,14β-dihydroxythis compound nih.govresearchgate.net. The metabolic pathways employed by B. cinerea often involve hydroxylation, which can lead to derivatives with reduced antifungal activity compared to the parent compound nih.govresearchgate.netmdpi.com.
Characterization of Biotransformation Products
Table 1: Identified Biotransformation Products of this compound by Fungi
| Fungus Species | Product Name | Position of Hydroxylation | Yield (%) | Reference(s) |
| Aspergillus niger | 8α-hydroxythis compound | 8α | Varies | researchgate.netresearchgate.net |
| 10-hydroxythis compound | 10 | Varies | researchgate.netresearchgate.net | |
| 17-hydroxythis compound | 17R | Varies | researchgate.netresearchgate.net | |
| Cephalosporium aphidicola | 8β-hydroxythis compound | 8β | ~10 | researchgate.netnih.govresearchgate.net |
| Neurospora crassa | 8β-hydroxythis compound | 8β | ~20 | researchgate.netnih.govresearchgate.netthieme-connect.com |
| Botrytis cinerea | 8β-hydroxythis compound | 8β | Varies | nih.govresearchgate.net |
| 6α-hydroxythis compound | 6α | Varies | nih.govresearchgate.net | |
| 6β-hydroxythis compound | 6β | Varies | nih.govresearchgate.net | |
| 8β,14β-dihydroxythis compound | 8β, 14β | Varies | nih.govresearchgate.net |
Note: Yields are approximate and can vary based on experimental conditions and specific fungal strains.
Factors Influencing Biotransformation Efficiency and Selectivity
Several factors significantly influence the efficiency and selectivity of this compound biotransformation by fungi. These include:
Fungal Strain: Different fungal species and even strains within a species exhibit varying enzymatic activities and substrate specificities, leading to different product profiles and yields researchgate.netresearchgate.netthieme-connect.comnewprairiepress.org.
Substrate Concentration: The initial concentration of this compound can impact the rate of biotransformation and the formation of specific metabolites. Optimal concentrations are crucial for maximizing product yield and minimizing substrate toxicity to the fungus researchgate.netthieme-connect.com.
Incubation Time and Temperature: The duration of incubation and the temperature at which the biotransformation is carried out are critical for allowing sufficient enzymatic activity while preventing product degradation or fungal autolysis researchgate.netnih.gov.
Medium Composition: The composition of the culture medium, including carbon sources, nitrogen sources, and trace elements, can affect fungal growth and enzyme production, thereby influencing biotransformation efficiency ogu.edu.trthieme-connect.com.
pH: The pH of the culture medium can impact enzyme activity and fungal metabolism. Optimal pH ranges are often specific to the fungal species and the biotransformation process newprairiepress.org.
Oxygen Availability: Aeration levels can influence the metabolic activity of aerobic fungi and the activity of oxygenase enzymes involved in hydroxylation.
Understanding and optimizing these parameters are essential for developing efficient and selective biotransformation processes for this compound.
Compound Name List:
this compound
Isophorone
Aspergillus niger
Cephalosporium aphidicola
Neurospora crassa
Botrytis cinerea
8α-hydroxythis compound
10-hydroxythis compound
17-hydroxythis compound
8β-hydroxythis compound
6α-hydroxythis compound
6β-hydroxythis compound
8β,14β-dihydroxythis compound
Cedramber
α-cedrol
Caryophyllene oxide
Botrydial
Dihydrobotrydial
Botryenedial
Secobotrytrienediol
Cyclademol
1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone (B97240)
4-(1-hydroxyethyl)-2,2-dimethylcyclohexanol
Computational Chemistry and Theoretical Studies of Diisophorone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of diisophorone. These calculations provide information about the distribution of electrons within the molecule, the energies of molecular orbitals, and various reactivity descriptors.
The electronic structure of a molecule is fundamentally linked to its reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. For α,β-unsaturated ketones like this compound, the distribution of electron density and the nature of these frontier orbitals are key to understanding their chemical behavior.
Theoretical studies on related molecules, such as isophorone (B1672270) and its derivatives, have been conducted to understand their stability and reactivity. For instance, quantum-chemical calculations on isophorone isomers have shown that the α-isomer is the most thermodynamically stable. mdpi.com Similar calculations for this compound would involve optimizing its three-dimensional structure to find the lowest energy geometry. From this optimized structure, various electronic properties can be calculated.
Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can be computed to provide a quantitative measure of reactivity. These parameters help in predicting how this compound will interact with other reagents. For example, the calculated electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, guiding the understanding of its interaction with electrophiles and nucleophiles.
While specific quantum chemical studies focused solely on this compound's electronic structure and reactivity are not extensively documented in publicly available literature, the established methodologies are readily applicable. Such studies would typically employ a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger) to perform geometry optimization and subsequent electronic property calculations. The insights from these calculations would be invaluable for designing new reactions and understanding the stability of this compound under various conditions.
Molecular Dynamics Simulations and Conformational Analysis
The three-dimensional structure of this compound is not static; it can exist in various conformations due to the flexibility of its cyclohexenone rings and the linkages between them. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape and dynamics of molecules over time.
An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Such simulations have been applied to study the conformational behavior of complex organic molecules. researchgate.neteep1987.com
Although specific MD simulation studies on this compound are not widely reported, the methodology has been used for related systems. For example, MD simulations have been employed to study micelles containing isophorone diurethane, a derivative of isophorone. sigmaaldrich.comsigmaaldrich.com These studies demonstrate the utility of MD in understanding the behavior of isophorone-containing systems in different environments.
A thorough conformational analysis of this compound would involve running MD simulations in the gas phase or in a relevant solvent. The resulting trajectories would then be analyzed to generate a Ramachandran-like plot for the key dihedral angles, providing a statistical representation of the conformational preferences. This analysis can be complemented by quantum chemical calculations to determine the relative energies of the most stable conformers identified from the MD simulations.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict various spectroscopic parameters, which can be a valuable aid in the interpretation of experimental spectra. For this compound, theoretical predictions of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) can provide a deeper understanding of its structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts have become a standard tool in structural elucidation. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the corresponding chemical shifts. These calculations are typically performed using DFT methods, often with the GIAO (Gauge-Including Atomic Orbital) approach.
For this compound, predicting the ¹³C and ¹H NMR spectra can help in assigning the experimental signals to specific atoms in the molecule. acs.orgcdnsciencepub.comacs.org This is particularly useful for complex molecules with many similar chemical environments. The accuracy of the predicted shifts depends on the level of theory, the basis set, and whether solvent effects are included in the calculation. Comparing the calculated shifts with experimental data can also help to confirm the correct conformation of the molecule in solution.
| Atom | Experimental ¹³C Chemical Shift (ppm) (in CDCl₃) |
| C1 | 24.54 |
| C2 | 28.29 |
| C3 | 28.29 |
| C4 | 125.46 |
| C5 | 45.22 |
| C6 | 50.74 |
| C7 | 160.35 |
| C8 | 199.96 |
| C9 | 33.52 |
| Table based on data for the related compound isophorone. bmrb.io |
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies are performed by computing the second derivatives of the energy with respect to the atomic positions. This analysis yields the normal modes of vibration and their corresponding frequencies. These frequencies can then be compared to experimental IR and Raman spectra.
For this compound, calculating the vibrational spectrum can help in assigning the observed absorption bands to specific molecular motions, such as C=O stretching, C=C stretching, and various bending modes. nih.gov DFT calculations are commonly used for this purpose. It is standard practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states.
For this compound, which contains α,β-unsaturated ketone chromophores, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for the π → π* and n → π* transitions. acs.org These predictions can be compared with the experimental UV-Vis spectrum to understand the electronic structure and the nature of the electronic transitions. The choice of functional and the inclusion of solvent effects can significantly impact the accuracy of the predicted spectra.
Advanced Materials Science Applications of Diisophorone
Diisophorone as a Monomeric Unit in Polymer Chemistry
The distinctive chemical architecture of this compound positions it as a valuable monomer for the synthesis of novel polymeric materials. Its structure, derived from the dimerization of isophorone (B1672270), offers a complex framework that can be leveraged to impart specific characteristics to polymers.
This compound's unique chemical structure makes it a suitable monomer for the synthesis of polymers designed with specific, tailored properties ontosight.ai. The controlled formation of this compound through photochemical processes demonstrates principles applicable to the development of new synthetic methodologies for materials with customized performance characteristics .
Polymers synthesized using this compound as a monomer have shown potential for high thermal stability ontosight.ai. This characteristic is crucial for applications where materials are exposed to elevated temperatures, ensuring structural integrity and performance longevity.
This compound's molecular structure also contributes to the creation of polymers that exhibit resistance to degradation ontosight.ai. Furthermore, derivatives of this compound have been identified for their role in protecting active compounds from ultra-violet (UV) induced degradation, highlighting its utility in enhancing material durability against environmental factors google.com.
Summary of this compound's Polymer Applications:
| Application Area | Mentioned Property/Role | Source Reference |
| Polymer Chemistry (Monomeric Unit) | Synthesis of polymers with tailored properties | ontosight.ai, |
| Polymer Chemistry (Monomeric Unit) | Development of thermally stable polymeric materials (high thermal stability) | ontosight.ai |
| Polymer Chemistry (Monomeric Unit) | Creation of degradation-resistant polymers (resistance to degradation) | ontosight.ai |
| Degradation Resistance (Specific) | UV degradation protection (via derivatives) | google.com |
Integration into Coating Technologies
Information specifically detailing the role of this compound in reactive particle formulations or its contribution to polymerization processes within coating technologies was not found in the reviewed literature. The available research primarily focuses on its utility as a monomer in bulk polymer synthesis rather than its direct incorporation into complex coating systems or particle formulations.
Environmental Chemical Fate and Degradation Mechanisms of Diisophorone
Biotic Degradation Pathways (Microbial Metabolism)
The primary mechanism for the environmental breakdown of diisophorone is through biotic degradation, specifically microbial metabolism. Various microorganisms, particularly fungi, have been shown to effectively transform the this compound molecule. This process, known as biotransformation, typically involves hydroxylation, where hydroxyl groups (-OH) are introduced into the molecule, increasing its polarity and facilitating further degradation.
Several fungal species have been identified as capable of metabolizing this compound, leading to a range of hydroxylated derivatives. For instance, incubation of racemic this compound with the fungus Aspergillus niger results in the formation of 8α-hydroxythis compound, 10-hydroxythis compound, and 17-hydroxythis compound. researchgate.net Similarly, the plant pathogenic fungus Botrytis cinerea has demonstrated the ability to detoxify this compound by transforming it into several products, including 8β-hydroxythis compound, 6α-hydroxythis compound, 6β-hydroxythis compound, and 8β,14β-dihydroxythis compound. ncsu.eduresearchgate.net
Other fungal species like Cephalosporium aphidicola and Neurospora crassa have also been studied for their capacity to transform this compound. researchgate.netresearchgate.net These fungi typically yield 8β-hydroxythis compound as a metabolite. researchgate.net The biotransformation of this compound is a key area of research, not only for understanding its environmental fate but also for the potential synthesis of novel, bioactive compounds. researchgate.netwikipedia.org
Microbial Biotransformation of this compound
| Microorganism | Metabolites Produced |
|---|---|
| Aspergillus niger | 8α-hydroxythis compound, 10-hydroxythis compound, 17-hydroxythis compound researchgate.net |
| Botrytis cinerea | 8β-hydroxythis compound, 6α-hydroxythis compound, 6β-hydroxythis compound, 8β,14β-dihydroxythis compound ncsu.edu |
| Cephalosporium aphidicola | 8β-hydroxythis compound researchgate.net |
| Neurospora crassa | 8β-hydroxythis compound researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Diisophorone derivatives, and how are reaction conditions optimized?
- Methodological Answer : this compound derivatives are synthesized via reactions such as the interaction of α,β-diketones with diazomethane in ether solvents. Key steps include:
- Solvent Selection : Ethers (e.g., diethyl ether) are preferred for their inertness and ability to stabilize reactive intermediates .
- Reagent Addition : Diazomethane is added incrementally at room temperature to control exothermic reactions and avoid side products .
- Characterization : Products are validated using melting points, IR spectroscopy (e.g., hydroxyl peaks at ~3310 cm⁻¹ and ketone stretches at ~1720 cm⁻¹), and ¹³C NMR (e.g., deshielded C-4 signals at 191.9 ppm) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹³C NMR : Assignments are cross-validated against prior studies (e.g., comparing chemical shifts of C-3 and C-4 to rule out alternative isomers like dioxomethylene or methylated enol structures) .
- UV-Vis : Fieser-Woodward rules predict absorption maxima (e.g., 245–249 nm for 2(7)-en-3-one derivatives), with deviations (e.g., 251–254 nm) indicating substituent effects .
- IR Spectroscopy : Peaks at 870 cm⁻¹ suggest epoxy groups but require corroboration with NMR due to overlapping bands .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing novel this compound analogs?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., ¹³C NMR, UV-Vis, and IR) to confirm assignments. For instance, conflicting UV maxima (e.g., observed 254 nm vs. predicted 285 nm for dioxomethylene) exclude certain isomers .
- Comparative Analysis : Reference spectral databases (e.g., analogs like 4-methoxy this compound) to identify deviations caused by structural modifications .
- Computational Modeling : Predict chemical shifts/absorption spectra using DFT calculations to resolve ambiguities (not explicitly cited but inferred from best practices).
Q. What experimental strategies can overcome the lack of validated methods for detecting this compound in human tissues?
- Methodological Answer :
- Method Development : Adapt existing GC-MS or HPLC protocols for isophorone analysis in environmental matrices (air/water) by optimizing extraction solvents (e.g., hexane for lipid-rich tissues) and detection limits .
- Collaborative Validation : Partner with toxicology labs to cross-validate results using spiked tissue samples and internal standards .
- Ethical Considerations : Ensure compliance with institutional review boards (IRBs) when procuring human samples .
Q. How to design mechanistic studies for this compound reactions with α,β-diketones under varying structural conditions?
- Methodological Answer :
- Model Systems : Start with simple parent compounds (e.g., cyclohexane-1,2-dione) to isolate variables before studying complex bicyclic systems .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in epoxy products .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., enol ethers) and rate-determining steps .
Research Design and Frameworks
Q. How to formulate a focused research question on this compound’s environmental fate using systematic frameworks?
- Methodological Answer :
- PICOT Framework :
- Population : Environmental matrices (soil, water).
- Intervention : this compound exposure at hazardous waste sites.
- Comparison : Baseline contamination levels.
- Outcome : Quantify degradation pathways (photolysis vs. microbial).
- Time : 6–12 months of monitoring .
- FINER Criteria : Ensure questions are Feasible (access to GC-MS), Novel (unstudied degradation mechanisms), and Relevant (regulatory implications) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or logistic models to estimate EC₅₀ values for endpoints like neurotoxicity .
- Meta-Analysis : Pool results from acute (24–48 hr) and chronic (90+ day) exposures to identify trends across studies .
- Contradiction Resolution : Apply sensitivity analysis to reconcile discrepancies (e.g., tumor-promoting effects in dermal vs. inhalation studies) .
Tables
| Key Spectroscopic Data for this compound Derivatives |
|---|
| Compound |
| ---------- |
| 5 |
| 7 |
| Priority Research Gaps Identified |
|---|
| 1. Analytical methods for human tissues . |
| 2. Environmental fate studies (photolysis/microbial) . |
| 3. Dose-response characterization for chronic toxicity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
